molecular formula C9H11NO4 B14508584 Phenyl bis(hydroxymethyl)carbamate CAS No. 64191-75-9

Phenyl bis(hydroxymethyl)carbamate

Cat. No.: B14508584
CAS No.: 64191-75-9
M. Wt: 197.19 g/mol
InChI Key: FVDGZMDWHKWZJY-UHFFFAOYSA-N
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Description

Phenyl bis(hydroxymethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with formaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the presence of a base such as triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of polymer-bound catalysts and environmentally benign conditions, such as low pressure and temperature, are preferred to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Phenyl bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Comparison with Similar Compounds

Uniqueness: Phenyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

CAS No.

64191-75-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

phenyl N,N-bis(hydroxymethyl)carbamate

InChI

InChI=1S/C9H11NO4/c11-6-10(7-12)9(13)14-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2

InChI Key

FVDGZMDWHKWZJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(CO)CO

Origin of Product

United States

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